molecular formula C13H13BrN2O B1455805 5-bromo-N1-(4-methoxyphenyl)benzene-1,2-diamine CAS No. 1416336-77-0

5-bromo-N1-(4-methoxyphenyl)benzene-1,2-diamine

Cat. No.: B1455805
CAS No.: 1416336-77-0
M. Wt: 293.16 g/mol
InChI Key: JKADIKYBKLUKJW-UHFFFAOYSA-N
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Description

5-Bromo-N1-(4-methoxyphenyl)benzene-1,2-diamine is a chemical compound with the CAS Registry Number 1416336-77-0 . It has a molecular formula of C13H13BrN2O and a molecular weight of 293.16 g/mol . The compound is identified by the SMILES string COC1=CC=C(NC2=C(N)C=CC(Br)=C2)C=C1 . This substance is intended for Research Use Only and is not approved for human or veterinary diagnostic applications, or for personal use. Researchers should consult the safety data sheet and handle this material with appropriate precautions, as compounds with similar structures can be harmful by inhalation, in contact with skin, and if swallowed, and may cause irritation to eyes, respiratory system, and skin .

Properties

IUPAC Name

4-bromo-2-N-(4-methoxyphenyl)benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O/c1-17-11-5-3-10(4-6-11)16-13-8-9(14)2-7-12(13)15/h2-8,16H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKADIKYBKLUKJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=C(C=CC(=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reduction of 5-Bromo-N-methyl-2-nitroaniline Precursors

A common approach involves reduction of 5-bromo-N-methyl-2-nitroaniline derivatives to the corresponding diamine using various reducing agents under different conditions.

Method Reagents & Conditions Solvent Temperature Time Yield Notes
Iron powder + Calcium chloride Iron powder (4-5 equiv), CaCl2, reflux Ethanol/Water (4:1) Reflux (approx. 78°C) 2 h ~70-90% Filtration over celite, concentration under reduced pressure; yields 5-bromo-N1-methylbenzene-1,2-diamine as a solid or oil
Tin(II) chloride reduction SnCl2 (excess), reflux Ethanol Reflux 3.5 h (2.5 + 1 h) ~Yield not specified Post-reaction basification with NaHCO3, extraction with EtOAc, washing and drying; product isolated as dark brown oil
Zinc powder + Acetic acid Zinc powder (5 equiv), glacial acetic acid 1,4-Dioxane 0°C to 90°C (overnight + 4 h heating) ~16 h Yield not specified Sonication at RT, neutralization with NaOH, extraction with EtOAc; product as black oil
Iron powder + Ammonium chloride Fe powder (5 equiv), NH4Cl (excess) Methanol 20-75°C 15 h 90% Filtration, concentration, aqueous extraction, drying; product as black solid
Zinc dust + Ammonium chloride Zinc dust (10 equiv), NH4Cl (equimolar) Methanol/Water (2:1) Room temperature 2.25 h Yield not specified Filtration on celite, washing with EtOAc, drying; product characterized by 1H NMR

These reductions convert the nitro group to the diamine functionality, preserving the bromine substituent and allowing further functionalization.

N1-Substitution with 4-Methoxyphenyl Group

The attachment of the 4-methoxyphenyl group to the N1 nitrogen is typically achieved via nucleophilic substitution or reductive amination strategies:

  • Nucleophilic Aromatic Substitution: Using 1-fluoro-2-nitrobenzene derivatives reacted with 4-methoxyaniline or related amines in the presence of potassium carbonate in DMSO at elevated temperature (110°C) for 24 hours, followed by reduction of the nitro group to the diamine.

  • Reductive Amination Route: Condensation of 4-methoxybenzaldehyde with 4-methoxybenzylamine in ethanol under reflux (90°C for 12 h), followed by reduction with sodium borohydride at 0°C, then further reaction with nitro-substituted halobenzenes and subsequent reduction to the diamine.

Representative Synthetic Procedure (Adapted)

Step 1: Formation of N-(4-methoxyphenyl)-2-nitroaniline

  • To a solution of 1-fluoro-2-nitrobenzene (1 equiv) and 4-methoxyaniline (1.1 equiv) in DMSO, potassium carbonate (1.5 equiv) is added.
  • The mixture is stirred at 110°C for 24 hours.
  • After cooling, the reaction mixture is poured into water and extracted with ethyl acetate.
  • The organic layers are combined, washed, dried, and concentrated to afford the nitroaniline intermediate.

Step 2: Reduction to this compound

  • The nitroaniline intermediate is dissolved in ethanol/water (4:1).
  • Iron powder (4-5 equiv) and calcium chloride (1 equiv) are added.
  • The mixture is heated to reflux for 2 hours.
  • After cooling, the mixture is filtered through celite, concentrated under reduced pressure, and purified to yield the target diamine.

Data Table Summarizing Key Preparation Parameters

Parameter Description
Starting Materials 5-bromo-2-nitroaniline derivatives, 4-methoxyaniline or 4-methoxybenzylamine, 1-fluoro-2-nitrobenzene
Reducing Agents Iron powder, tin(II) chloride, zinc powder, ammonium chloride, sodium borohydride (for reductive amination)
Solvents Ethanol, water, methanol, 1,4-dioxane, DMSO, ethyl acetate
Reaction Temperatures 0°C to reflux (~78-110°C) depending on step
Reaction Times 2 to 24 hours
Yields 70-90% for reduction steps; overall yields vary based on purification and substitution methods
Purification Filtration through celite, extraction with ethyl acetate, washing with brine, drying over sodium sulfate, column chromatography if needed

Research Findings and Notes

  • The reduction of nitro groups to diamines is efficiently achieved using iron powder with calcium chloride in ethanol/water mixtures under reflux, providing high yields and relatively clean products.
  • Alternative reducing agents such as tin(II) chloride and zinc with ammonium chloride offer viable routes with comparable yields but require careful control of pH and work-up conditions.
  • The N1-substitution with the 4-methoxyphenyl group is best achieved via nucleophilic aromatic substitution or reductive amination, with the latter allowing for more diverse substitution patterns.
  • Reaction conditions such as temperature, solvent choice, and reagent stoichiometry critically affect the yield and purity of the final compound.
  • The presence of the bromine atom is stable under the reduction conditions employed, allowing selective functionalization without dehalogenation.
  • Purification typically involves filtration, extraction, and sometimes column chromatography to isolate the pure diamine compound.

Chemical Reactions Analysis

Types of Reactions: 5-bromo-N1-(4-methoxyphenyl)benzene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

Chemistry: In chemistry, 5-bromo-N1-(4-methoxyphenyl)benzene-1,2-diamine is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable for constructing complex molecules.

Biology: This compound may be utilized in biological research to study its effects on cellular processes and its potential as a bioactive molecule.

Medicine: In medicinal chemistry, this compound can be explored for its potential therapeutic properties, including its role as a precursor for drug development.

Industry: Industrially, this compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 5-bromo-N1-(4-methoxyphenyl)benzene-1,2-diamine exerts its effects involves interactions with specific molecular targets and pathways. The bromine and methoxyphenyl groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between 5-bromo-N1-(4-methoxyphenyl)benzene-1,2-diamine and analogous compounds:

Compound Molecular Formula Molecular Weight Key Substituents Synthesis Method Key Applications/Notes
This compound (Hypothetical) C13H13BrN2O 293.16 (calc.) -Br (C5), -NH2 (C1, C2), -OCH3 (N1) Likely via Chan–Lam coupling (analogous to ) Potential intermediate for drug discovery (e.g., kinase inhibitors)
5-Bromo-N1-(tetrahydro-2H-pyran-4-yl)benzene-1,2-diamine (AB22215, ) C11H14BrN2O 285.15 (calc.) -Br (C5), -NH2 (C1, C2), -tetrahydropyran (N1) Not explicitly detailed; possibly via nucleophilic substitution or coupling reactions Research reagent; structural flexibility for diverse functionalization
4-Bromo-5-nitrobenzene-1,2-diamine () C6H6BrN3O2 232.04 -Br (C4), -NO2 (C5), -NH2 (C1, C2) Reduction of nitro precursors (e.g., using SnCl2·2H2O; ) Intermediate in high-energy materials or dyes; nitro group enhances electrophilicity
4-Bromo-5-(trifluoromethyl)benzene-1,2-diamine () C7H6BrF3N2 255.03 -Br (C4), -CF3 (C5), -NH2 (C1, C2) Likely halogenation/amination of trifluoromethyl precursors Biochemical reagent; CF3 group improves metabolic stability
N1-(4-Chlorophenyl)benzene-1,2-diamine () C12H11ClN2 218.69 -Cl (C4 on aryl), -NH2 (C1, C2) Chan–Lam coupling (similar to ) Antifungal/antibacterial agent; chlorophenyl enhances lipophilicity

Key Structural and Functional Insights

Substituent Effects on Reactivity :

  • Electron-Withdrawing Groups (EWGs) : The nitro group in 4-bromo-5-nitrobenzene-1,2-diamine () increases electrophilicity, making it suitable for nucleophilic aromatic substitution. In contrast, the trifluoromethyl group in 4-bromo-5-(trifluoromethyl)benzene-1,2-diamine () enhances metabolic stability and hydrophobicity .
  • N1 Substituents : The methoxyphenyl group in the target compound may improve solubility via the methoxy group’s polarity, whereas the tetrahydropyran group in AB22215 () introduces conformational rigidity .

Synthetic Routes :

  • Chan–Lam Coupling : Used for N-arylation of diamines (e.g., N1-(4-chlorophenyl)benzene-1,2-diamine , ), offering mild conditions and compatibility with boronic acids .
  • Tin(II) Chloride Reduction : Effective for nitro-to-amine conversions, as seen in and , but requires careful pH control to avoid diamine degradation .

Applications: Pharmaceutical Intermediates: Brominated diamines are pivotal in synthesizing heterocycles like quinoxalines () or pyrimidines (), which are common in kinase inhibitors or antipsychotics (e.g., clozapine analogs in ) . Agrochemicals: Fluorinated derivatives (e.g., 4-bromo-5-(trifluoromethyl)benzene-1,2-diamine) are explored for pesticidal activity due to their resistance to environmental degradation .

Research Findings and Challenges

  • Crystallographic Characterization : SHELX and OLEX2 () are widely used for structural validation, but brominated diamines often require twinning corrections due to heavy-atom effects .
  • Stability Issues : Unsubstituted diamines (e.g., benzene-1,2-diamine in ) are prone to oxidation, necessitating immediate use in downstream reactions .

Biological Activity

5-Bromo-N1-(4-methoxyphenyl)benzene-1,2-diamine is a chemical compound with the molecular formula C13H13BrN2O and a molecular weight of 293.16 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

Synthesis Methods

The synthesis of this compound typically involves methods such as the Suzuki–Miyaura coupling reaction , which is a widely employed technique for forming carbon-carbon bonds. This reaction is crucial for the introduction of the bromine atom and the methoxy group into the benzene ring structure.

Chemical Reactions

This compound can undergo various chemical transformations:

  • Oxidation : Can be oxidized to form quinones or other derivatives.
  • Reduction : Can yield corresponding amines.
  • Substitution : The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The unique structural features, particularly the bromine and methoxy groups, enhance its binding affinity and reactivity, potentially leading to various biological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

  • A related compound demonstrated significant antiproliferative activity against human breast cancer cells (MCF-7), with an IC50 value of 0.037μM0.037\,\mu M .
  • Another variant showed promising results against gastric adenocarcinoma (SGC-7901) and lung adenocarcinoma (A549), indicating that structural modifications can enhance anticancer properties .

Antimicrobial Activity

The compound's derivatives have also been evaluated for antimicrobial properties. Various studies indicate that modifications to the benzene ring can yield compounds with significant activity against bacteria and fungi. For example:

  • A derivative exhibited an MIC (Minimum Inhibitory Concentration) of 0.015mg/mL0.015\,mg/mL against Staphylococcus aureus .

Case Study 1: Antiviral Potential

In a study focused on developing novel anti-MERS-CoV agents, structural modifications were made to related compounds, leading to varying inhibitory potencies. Compounds with electron-donating groups like methoxy showed improved activity compared to those with bulkier substituents .

Case Study 2: Cytotoxicity Assessment

Research involving the assessment of cytotoxicity revealed that certain derivatives of benzene-diamines could selectively induce apoptosis in cancer cell lines while exhibiting low toxicity to normal cells. This selective action underscores the therapeutic potential of such compounds in cancer treatment .

Comparative Analysis

Compound NameStructureAnticancer Activity (IC50)Antimicrobial Activity (MIC)
This compoundC13H13BrN2O--
Related Compound AC13H12N2O30.037μM0.037\,\mu M0.015mg/mL0.015\,mg/mL
Related Compound BC14H15BrN2O25.72±3.95μM25.72\pm 3.95\,\mu M-

Q & A

Basic Synthesis: What are the standard synthetic routes for preparing 5-bromo-N1-(4-methoxyphenyl)benzene-1,2-diamine?

Answer:
The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. A typical approach involves reacting 4-bromo-1,2-diaminobenzene (precursor) with 4-methoxyphenylboronic acid under Suzuki-Miyaura coupling conditions using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a solvent like DMF/water . Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient). Yield optimization requires controlled temperature (80–100°C) and inert atmosphere. For intermediates, NMR (¹H/¹³C) and LC-MS are used to confirm structural integrity .

Advanced Synthesis: How can computational methods improve the efficiency of synthesizing this compound?

Answer:
Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, identifying optimal catalysts and solvent systems. For example, reaction path searches using software like Gaussian or ORCA can model the coupling mechanism between brominated diamines and methoxyphenyl groups, reducing trial-and-error experimentation . Machine learning algorithms trained on reaction databases (e.g., Reaxys) may suggest novel conditions (e.g., ligand selection, solvent polarity) to enhance yield and regioselectivity .

Basic Characterization: What analytical techniques are essential for confirming the structure of this compound?

Answer:
Core techniques include:

  • ¹H/¹³C NMR : To verify substitution patterns (e.g., methoxy proton at δ 3.7–3.9 ppm, aromatic protons in 1,2-diamine positions).
  • IR Spectroscopy : Confirm NH₂ stretches (~3300–3400 cm⁻¹) and C-Br bonds (~600 cm⁻¹).
  • Mass Spectrometry (ESI/HRMS) : Validate molecular weight (e.g., m/z 293.03 for C₁₃H₁₂BrN₂O⁺). Purity is assessed via HPLC (C18 column, methanol/water mobile phase) .

Advanced Characterization: How can X-ray crystallography resolve ambiguities in structural elucidation?

Answer:
Single-crystal X-ray diffraction provides unambiguous confirmation of regiochemistry (e.g., bromine at position 5 vs. 4) and dihedral angles between the methoxyphenyl and benzene rings. For example, intermolecular hydrogen bonding (N–H⋯N) in the crystal lattice can stabilize specific tautomers, explaining solubility differences . Synchrotron radiation improves resolution for low-yield compounds. Computational pre-screening (e.g., Mercury CSP) identifies crystallization conditions .

Stability and Degradation: What factors influence the compound’s stability under laboratory conditions?

Answer:
Key factors:

  • Light Sensitivity : Brominated aromatics degrade under UV; store in amber vials.
  • Oxidation : NH₂ groups oxidize to nitro; use argon/vacuum storage and antioxidants (e.g., BHT).
  • pH : Protonation of amines in acidic conditions alters solubility. Stability is monitored via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC tracking .

Mechanistic Studies: How can researchers investigate the compound’s reactivity in catalytic systems?

Answer:
Advanced methods include:

  • Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps.
  • In Situ IR/Raman Spectroscopy : Track intermediate formation during coupling reactions.
  • DFT Calculations : Model electron transfer mechanisms (e.g., bromine as a leaving group) and ligand effects .

Data Contradictions: How to resolve discrepancies in reported reaction yields or spectral data?

Answer:

  • Reproducibility Checks : Validate purity of precursors (e.g., 4-methoxyphenylboronic acid via melting point).
  • Factorial Design (DoE) : Systematically test variables (e.g., solvent polarity, catalyst loading) to identify critical factors .
  • Collaborative Validation : Cross-reference NMR/LC-MS data with open databases (e.g., PubChem) or independent labs .

Applications in Drug Discovery: What methodologies assess its potential as a pharmacophore?

Answer:

  • In Vitro Assays : Screen for kinase inhibition (e.g., ATP-binding assays) or antimicrobial activity (MIC tests).
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., methoxy to ethoxy) and correlate with bioactivity.
  • Molecular Docking : Simulate binding to target proteins (e.g., COX-2) using AutoDock or Schrödinger .

Separation Challenges: How to optimize purification for scale-up?

Answer:

  • Membrane Technologies : Nanofiltration removes impurities with MW < 500 Da.
  • Simulated Moving Bed (SMB) Chromatography : Continuous separation improves throughput.
  • Crystallization Engineering : Screen solvents (e.g., ethanol/water mixtures) using high-throughput platforms .

Experimental Design: What strategies minimize resource-intensive trial-and-error approaches?

Answer:

  • Hybrid Computational-Experimental Workflows : Use quantum mechanics/molecular mechanics (QM/MM) to prioritize reaction conditions.
  • Microfluidic Reactors : Enable rapid screening of temperature/pressure effects.
  • Iterative Feedback Loops : Integrate failed experimental data into machine learning models to refine predictions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-bromo-N1-(4-methoxyphenyl)benzene-1,2-diamine
Reactant of Route 2
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5-bromo-N1-(4-methoxyphenyl)benzene-1,2-diamine

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